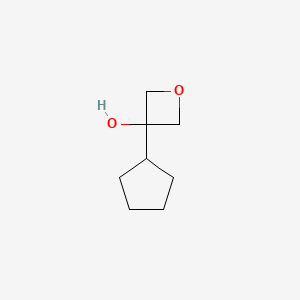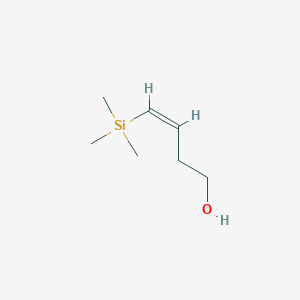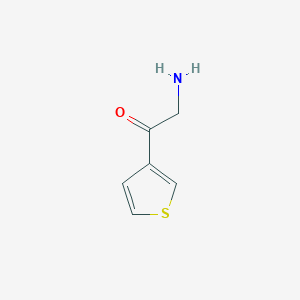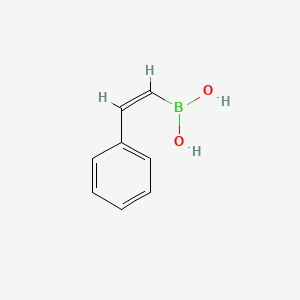
3-Cyclopentyloxetan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyloxetan-3-OL is a chemical compound with the molecular formula C8H14O2. It is a member of the oxetane family, which are four-membered cyclic ethers. This compound is characterized by the presence of a cyclopentyl group attached to the oxetane ring. Oxetanes are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyloxetan-3-OL typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxyalkyl precursor under acidic or basic conditions. For example, the reaction of cyclopentylmethanol with a suitable oxidizing agent can lead to the formation of the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyloxetan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxetane ring to more stable alcohols or ethers.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols .
Scientific Research Applications
3-Cyclopentyloxetan-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopentyloxetan-3-OL involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biomolecules, leading to potential biological effects. The specific pathways and targets involved depend on the context of its use and the specific reactions it undergoes .
Comparison with Similar Compounds
3-Cyclopentyloxetan-3-OL can be compared with other similar compounds, such as:
3-Cyclohexylpentan-3-ol: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.
3-Cyclopentyloxetan-2-OL: Differing by the position of the hydroxyl group on the oxetane ring.
3-Cyclopentyloxetan-3-one: An oxetane derivative with a ketone group instead of a hydroxyl group
Properties
CAS No. |
1416438-85-1 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-cyclopentyloxetan-3-ol |
InChI |
InChI=1S/C8H14O2/c9-8(5-10-6-8)7-3-1-2-4-7/h7,9H,1-6H2 |
InChI Key |
RLGLVYWMRVOHRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2(COC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)

![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)


![1-aminospiro[2.2]pentane-1-carboxylic Acid](/img/structure/B11923836.png)





![1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)
![Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)
![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)
